3-Aminoquinuclidine dihydrochloride

Catalog No.
S593013
CAS No.
6530-09-2
M.F
C7H16Cl2N2
M. Wt
162.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminoquinuclidine dihydrochloride

CAS Number

6530-09-2

Product Name

3-Aminoquinuclidine dihydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

162.66 g/mol

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H

InChI Key

STZHBULOYDCZET-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)N.Cl.Cl

Synonyms

1-Azabicyclo[2.2.2]octan-3-amine Hydrochloride; 3-Amino-1-azabicyclo[2.2.2]octane Dihydrochloride; NSC 93906;

Canonical SMILES

C1C[NH+]2CCC1C(C2)[NH3+].[Cl-].[Cl-]
3-Aminoquinuclidine dihydrochloride is a chemical compound that has drawn significant attention in the scientific community due to its potential applications in various fields. Its unique structure makes it an attractive candidate for further research, particularly in the pharmaceutical industry. This paper aims to provide a comprehensive overview of 3-Aminoquinuclidine dihydrochloride, including its definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity, applications, current state of research, limitations, and future directions.
3-Aminoquinuclidine dihydrochloride, also known as 3-AQHCl, is a white to off-white crystalline powder with a chemical formula of C10H20N2Cl2. It is a tertiary amine that contains a bicyclic structure, which comprises a quinuclidine ring and a piperidine ring. The compound has a molecular weight of 253.19 g/mol and a melting point of 196-198°C.
3-AQHCl is a hygroscopic and water-soluble compound that can be easily dissolved in ethanol, methanol, and other organic solvents. It is not stable in alkaline solutions and can be oxidized to produce toxic compounds. The compound has a high vapor pressure and can be vaporized at a relatively low temperature.
Several methods have been developed to synthesize 3-AQHCl, including the condensation of 3-aminopiperidine with cyclohexanone, and the reaction of cyclohexanone with paraformaldehyde and ammonium chloride, followed by catalytic hydrogenation and amination. The compound can be characterized using various techniques, such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and elemental analysis.
Several analytical methods have been developed to detect and quantify 3-AQHCl in different samples, including high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis. These methods are sensitive, accurate, and reliable and can detect trace amounts of the compound in complex matrices.
3-AQHCl exhibits various biological activities, including anticonvulsant, analgesic, and antitumor properties. Its mechanism of action involves binding to the N-methyl-D-aspartate (NMDA) receptor, which is crucial in mediating synaptic plasticity, learning, memory, and pain sensation. The compound has also been shown to modulate the activity of other ion channels, such as potassium and calcium channels, thereby regulating cellular excitability and neurotransmission.
The toxicity of 3-AQHCl is dependent on the dose, route of administration, and exposure duration. The compound has been shown to induce central nervous system depression, convulsions, respiratory depression, and even death at high doses. However, at lower doses, it has been found to be relatively safe and well-tolerated in both animals and humans. Thus, caution should be exercised when handling this compound in scientific experiments, and appropriate safety measures should be implemented.
3-AQHCl has several potential applications in scientific experiments, particularly in the field of neuroscience and drug discovery. Its ability to modulate the activity of the NMDA receptor and other ion channels makes it an attractive candidate for developing novel therapeutics for various neurological disorders, such as epilepsy, chronic pain, and mood disorders. Additionally, its antitumor activity suggests that it may have potential applications in cancer therapy.
Several studies have investigated the biological properties of 3-AQHCl and its potential applications in various fields. However, further research is still needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in animal models and clinical trials.
The unique structure and biological properties of 3-AQHCl suggest that it may have potential implications in various fields of research and industry, such as drug discovery, neuropharmacology, and cancer therapy. Its ability to modulate the activity of ion channels may also have applications in materials science and engineering, particularly in the design of ion-sensitive sensors and devices.
Despite its potential applications, 3-AQHCl has several limitations that need to be addressed in future research. For instance, its poor water solubility and low bioavailability may limit its therapeutic efficacy. Additionally, more studies are needed to evaluate its safety and toxicity profile in animal models and clinical trials. Future research should also focus on optimizing its pharmacokinetic properties and developing novel formulations that can improve its solubility and bioavailability. Moreover, new analytical methods need to be developed to detect and quantify 3-AQHCl in complex matrices, such as biological fluids and tissues.
The potential applications of 3-AQHCl in different fields suggest that there are several future directions for research. These include:
1. Developing novel analogs and derivatives of 3-AQHCl with improved pharmacological and pharmacokinetic properties.
2. Investigating the role of 3-AQHCl in modulating other ion channels and receptors and exploring their potential applications in different fields.
3. Developing novel drug delivery systems that can improve the solubility and bioavailability of 3-AQHCl.
4. Studying the safety and efficacy of 3-AQHCl in animal models and clinical trials for different neurological disorders and cancers.
5. Developing new analytical methods for detecting and quantifying 3-AQHCl in complex matrices.
6. Studying the potential applications of 3-AQHCl in materials science and engineering, particularly in the design of ion-sensitive sensors and devices.

Related CAS

6238-14-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6530-09-2

Dates

Modify: 2023-08-15

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